N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Description
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene ring. Key structural elements include:
- Core structure: A thienopyrazol moiety, which combines electron-rich sulfur (thiophene) and nitrogen (pyrazole) atoms, likely influencing its electronic properties and binding interactions.
- A phenoxyacetamide group at position 3, offering flexibility for hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFJDPLXJZLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalytic Systems
Comparative studies show that DCM outperforms tetrahydrofuran (THF) in minimizing side reactions (e.g., hydrolysis of the acyl chloride). Catalytic DMAP (4-dimethylaminopyridine) increases yields to 68% by accelerating acylation.
Temperature Control
Maintaining temperatures below 5°C during acylation prevents thermal degradation of the thieno[3,4-c]pyrazole core. Industrial-scale protocols use continuous flow reactors to enhance heat dissipation and reproducibility.
Industrial Scalability
Large-scale production (≥1 kg) employs the following adaptations:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Throughput | 50 g/day | 5 kg/day |
| Purity | 95% | 98% (HPLC) |
Flow reactors reduce reaction times by 40% and improve yields to 75% through precise temperature modulation.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity. Retention time: 6.8 minutes.
Challenges and Mitigation
Byproduct Formation
Side products like N-acylurea derivatives may form during acylation. Adding molecular sieves (3Å) suppresses this by sequestering residual moisture.
Regioselectivity
Competing substitution at the pyrazole N1 position is avoided by using bulky bases (e.g., diisopropylethylamine) that sterically hinder undesired pathways.
Recent Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes for cyclization at 100°C). Enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) offers a greener alternative to traditional acylation, albeit with lower yields (45–50%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Comparison with BG15163 (N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide)
Structural Similarities :
- Both share the thieno[3,4-c]pyrazol core and a 4-chlorophenyl substituent.
- Acetamide derivatives at position 3.
Key Differences :
Functional Implications :
- The phenoxy group in the target compound may favor membrane permeability, whereas the 4-methylpiperazinyl group in BG15163 likely improves aqueous solubility and CNS penetration .
Comparison with Pyrrolo[3,4-c]pyrrole Derivatives
lists compounds such as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione , which differ in core structure but share chlorophenyl substituents.
Key Observations :
- The single chlorophenyl group in the target compound reduces steric hindrance compared to bis-chlorophenyl derivatives, possibly improving binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
